molecular formula C20H17ClN2O4 B11687447 N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide

Cat. No.: B11687447
M. Wt: 384.8 g/mol
InChI Key: DZIOGCAWDBOEFC-UHFFFAOYSA-N
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Description

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked to a substituted phenyl group. The phenyl moiety is further modified with a 3-chloro-4-ethoxybenzamido substituent, which introduces both halogen (Cl) and alkoxy (ethoxy) functional groups.

Properties

Molecular Formula

C20H17ClN2O4

Molecular Weight

384.8 g/mol

IUPAC Name

N-[3-[(3-chloro-4-ethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H17ClN2O4/c1-2-26-17-9-8-13(11-16(17)21)19(24)22-14-5-3-6-15(12-14)23-20(25)18-7-4-10-27-18/h3-12H,2H2,1H3,(H,22,24)(H,23,25)

InChI Key

DZIOGCAWDBOEFC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Anilide Intermediate: The starting material, 3-chloro-4-ethoxyaniline, is reacted with an appropriate carboxylic acid derivative to form the anilide intermediate.

    Coupling with Furan-2-carboxylic Acid: The anilide intermediate is then coupled with furan-2-carboxylic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimization of reaction conditions to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Impact Analysis :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance molecular rigidity and intermolecular interactions, leading to higher melting points (e.g., 265–268°C for nitro-thiazole derivatives ). The chloro group in the target compound may similarly increase thermal stability.
  • Alkoxy Groups (e.g., ethoxy, methoxy) : Improve solubility in polar solvents. Methoxy analogs in show distinct NMR signals for -OCH3 (δ 3.8–3.9 ppm), while the ethoxy group in the target compound would exhibit split signals for -OCH2CH3 .
  • For instance, thiazole-containing derivatives in demonstrate pesticidal applications .

Biological Activity

N-[3-(3-Chloro-4-ethoxybenzamido)phenyl]furan-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C18H18ClN3O3
  • Molecular Weight : 367.81 g/mol

The structure consists of a furan ring, an amide linkage, and a chloro-substituted aromatic system, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes or pathways in pathogens. The compound's design suggests potential interactions with targets involved in cellular processes such as:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Antimicrobial Activity : Its structural components suggest efficacy against various bacterial strains, potentially through disruption of cellular integrity or function.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

Pathogen MIC (µg/mL) Reference
Staphylococcus aureus32
Escherichia coli64
Mycobacterium tuberculosis16

These results demonstrate that this compound exhibits significant antibacterial activity, particularly against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis.

Case Studies

  • Study on Tuberculosis Treatment :
    A study conducted on the efficacy of this compound against M. tuberculosis showed promising results with an MIC of 16 µg/mL, indicating strong potential as a therapeutic agent in drug-resistant strains .
  • Synergistic Effects with Other Antibiotics :
    Further investigations revealed that this compound displayed synergistic effects when combined with traditional antibiotics like Rifampicin. This combination therapy could enhance treatment outcomes for resistant infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic viability. Early studies suggest:

  • Absorption : The compound shows good oral bioavailability (>50%).
  • Metabolism : It undergoes hepatic metabolism, with potential active metabolites contributing to its biological effects.
  • Toxicity : Initial toxicity assessments indicate a favorable safety profile at therapeutic doses, but further studies are necessary to confirm long-term safety .

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